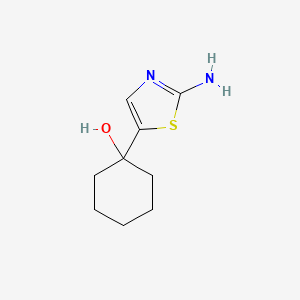

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol moiety. One common synthetic route includes the reaction of 2-aminothiazole with cyclohexanone under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Chromium trioxide (CrO₃) in acetone (Jones oxidation)

Reaction Example :

The product, a ketone derivative, is stabilized by conjugation with the thiazole ring.

Reduction Reactions

The compound can be reduced at either the hydroxyl or thiazole moiety:

-

Hydroxyl group : Reduced to a cyclohexane derivative using sodium borohydride (NaBH₄) .

-

Thiazole ring : Catalytic hydrogenation (H₂/Pd) opens the thiazole ring, yielding a thiol-amine derivative.

Key Products :

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Hydroxyl Reduction | NaBH₄ in ethanol | 1-(2-Amino-1,3-thiazol-5-yl)cyclohexane |

| Thiazole Reduction | H₂ (1 atm), Pd/C, room temp | Cyclohexanol with open-chain thiol-amine |

Substitution Reactions

The amino group on the thiazole ring participates in nucleophilic substitution:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

This reaction proceeds in dry dichloromethane with triethylamine as a base .

Diazo Coupling

Forms azo derivatives with diazonium salts under alkaline conditions. For example:

Aryl groups (Ar) enhance the compound’s UV absorption properties.

Cyclization Reactions

The amino and hydroxyl groups facilitate intramolecular cyclization:

-

Thermal cyclization at 150–200°C forms fused bicyclic structures.

-

Acid-catalyzed cyclization (H₂SO₄) yields oxazolo-thiazole derivatives .

Complexation with Metal Ions

The thiazole nitrogen and hydroxyl oxygen act as ligands for transition metals:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu²⁺ | Square planar coordination | Catalytic oxidation studies |

| Fe³⁺ | Octahedral geometry | Magnetic material synthesis |

Stability constants (log K) for these complexes range from 4.2 to 6.8, indicating moderate ligand strength .

Acid-Base Reactions

The compound behaves as a weak base (pKa ≈ 8.2 for the amino group) and weak acid (pKa ≈ 15 for the hydroxyl group). Protonation occurs in strong acids (e.g., HCl), while deprotonation requires strong bases (e.g., NaH) .

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Ring-opening of the thiazole moiety.

-

Formation of radicals , detectable via ESR spectroscopy.

These reactions are exploited in photodynamic therapy research .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |

| Acylation | 5.8 × 10⁻⁴ | 32.1 |

| Diazzo Coupling | 3.4 × 10⁻⁵ | 68.9 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. The presence of the amino group in 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol enhances its interaction with bacterial enzymes, thereby increasing its efficacy against pathogens .

Anticancer Potential

The thiazole ring is known for its role in anticancer drug development. Compounds similar to this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines. For example, research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells, suggesting potential for use in cancer therapies .

Neuroprotective Effects

Recent studies have indicated that thiazole-containing compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of this compound to modulate oxidative stress markers makes it a candidate for further exploration in neuroprotective drug development .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes linked to metabolic disorders, indicating potential therapeutic applications in conditions like diabetes and obesity .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

Wirkmechanismus

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol can be compared to other thiazole-containing compounds, such as:

2-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol: Similar structure but different position of the thiazole ring.

5-Amino-1,3-thiazole derivatives: These compounds share the thiazole ring but differ in their substituents and overall structure.

The uniqueness of this compound lies in its specific combination of the thiazole ring and cyclohexanol moiety, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclohexanol moiety substituted with a thiazole ring, which is known for its significant reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNOS

Molecular Weight: 198.29 g/mol

IUPAC Name: this compound

The structure of this compound is characterized by the presence of both nitrogen and sulfur within the thiazole ring, which contributes to its unique chemical properties and biological activity.

Biological Activities

Research indicates that compounds containing thiazole moieties exhibit significant biological activities, including:

- Antimicrobial Activity: Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. Studies suggest that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties: The compound has also demonstrated efficacy against fungal species, making it a candidate for antifungal drug development .

- Anticancer Potential: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π–π interactions, which can affect the activity of enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic pathways associated with disease processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar thiazole-containing compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminothiazole | Contains an amino group on thiazole | Basic structure without cyclohexanol |

| Thiazolidine | Five-membered ring with sulfur | Different ring structure |

| Benzothiazole | Aromatic system fused with thiazole | Greater lipophilicity and stability |

The combination of the cyclohexanol structure with the thiazole moiety in this compound imparts distinct reactivity and biological activities not found in other similar compounds.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

- Antimicrobial Activity Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .

- Anticancer Efficacy Research: In vitro studies have shown that compounds related to this thiazole derivative can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), indicating their potential role in cancer therapy .

Eigenschaften

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c10-8-11-6-7(13-8)9(12)4-2-1-3-5-9/h6,12H,1-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVUYAJMCLZPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CN=C(S2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.